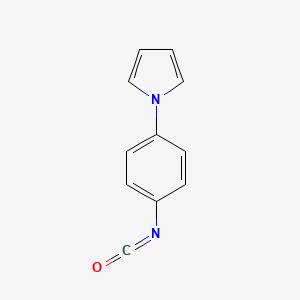
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
Übersicht
Beschreibung
“(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide” is a reactant used in the synthesis of the impurities of Zaleplon , a selective non-benzodiazepine GABAA receptor agonist . Its molecular formula is C13H16N2O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported using aldol condensation and carboxamide formation methods . For instance, a novel organic compound known as Quinolinecarboxamide Chalcone (QCC) was synthesized using these methods . The organic sample QCC was examined by FT-IR, 1H NMR, 13C NMR, and mass spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide” can be analyzed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
This compound is used as a reactant in the synthesis of the impurities of Zaleplon . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
The compound has a molecular formula of C13H16N2O2 . Other physical and chemical properties such as boiling point and density are predicted to be 425.4±45.0 °C and 1.136±0.06 g/cm3, respectively .Wissenschaftliche Forschungsanwendungen
Polymer and Materials Science
- Polymer Synthesis : Studies have shown the synthesis and polymerization of related compounds to create materials with specific properties, such as fluorescent polymers and hydrogels for controlled drug release. These materials have applications in various fields including materials science, medical devices, and sensor technology (Zhou et al., 2014).
Medical and Biological Applications
- Alzheimer's Disease Imaging : Research on homodimeric chalcone derivatives indicates the potential for use in PET imaging for Alzheimer's disease, suggesting a pathway for designing compounds that could bind to specific biological targets for diagnostic imaging (Chauhan et al., 2014).
Antimicrobial and Antitumor Activities
- Antimicrobial Activity : Certain derivatives have shown promising in vitro antimicrobial activities, which could guide the development of new therapeutic agents against fungal and bacterial infections (Farag et al., 2008).
- Antitumor Evaluation : The synthesis of biscarboxamidocoumarin and chromene derivatives and their evaluation as antitumor agents highlight the potential for developing new anticancer compounds (Refat et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition : Studies on pyran derivatives as corrosion inhibitors for mild steel in HCl suggest applications in industrial maintenance and protection, showcasing the utility of such compounds in materials engineering (Khattabi et al., 2019).
Eigenschaften
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11(17)16(4)13-7-5-6-12(10-13)14(18)8-9-15(2)3/h5-10H,1-4H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHTXVLCGAQQRA-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=CC(=C1)C(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436688 | |
| Record name | N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide | |
CAS RN |
1227694-88-3, 96605-65-1 | |
| Record name | N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227694-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine](/img/structure/B1599526.png)








![(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1599538.png)



